2-(5-Ethyl-2-pyridinyl)-1,3-propanediol
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Overview
Description
2-(5-Ethyl-2-pyridinyl)-1,3-propanediol is an organic compound with a molecular formula of C10H15NO2 It is a derivative of pyridine and is characterized by the presence of an ethyl group at the 5-position of the pyridine ring and a 1,3-propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2-pyridinyl)-1,3-propanediol typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with a suitable diol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-2-pyridinyl)-1,3-propanediol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Ethyl-2-pyridinyl)-1,3-propanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-2-pyridinyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
2-(5-Ethyl-2-pyridinyl)ethanol: Similar in structure but lacks the 1,3-propanediol moiety.
5-Ethyl-2-pyridinecarboxaldehyde: Precursor in the synthesis of 2-(5-Ethyl-2-pyridinyl)-1,3-propanediol.
2-(5-Ethyl-2-pyridinyl)acetic acid: Contains an acetic acid group instead of the 1,3-propanediol moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack .
Properties
CAS No. |
127676-18-0 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(5-ethylpyridin-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C10H15NO2/c1-2-8-3-4-10(11-5-8)9(6-12)7-13/h3-5,9,12-13H,2,6-7H2,1H3 |
InChI Key |
YNAYNPZHSUGQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C(CO)CO |
Origin of Product |
United States |
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